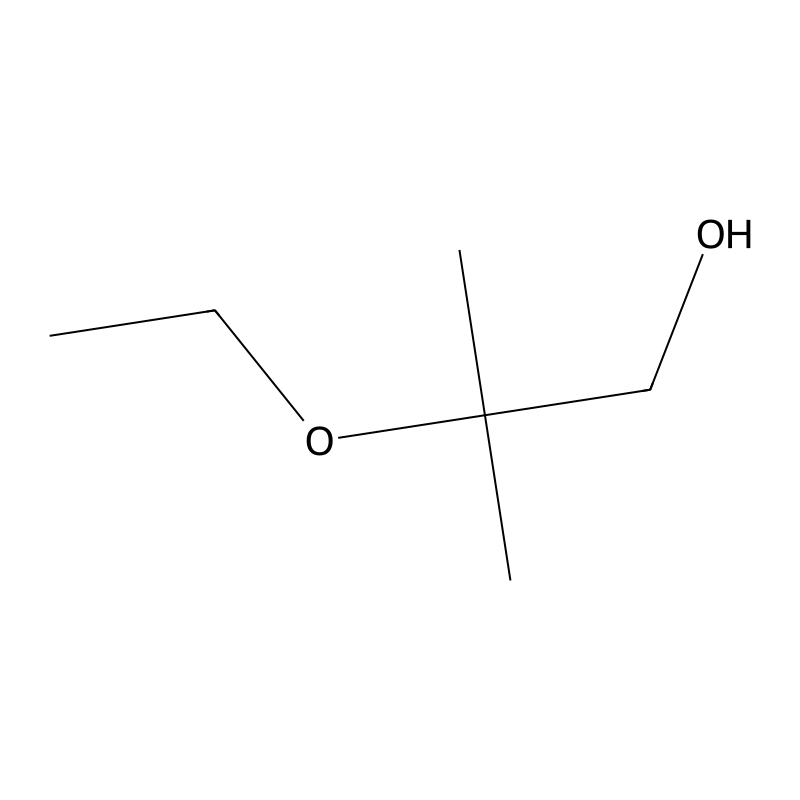2-Ethoxy-2-methylpropan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Ethoxy-2-methylpropan-1-ol, also known as tert-butyl ethyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 102.17 g/mol. This compound features a branched structure characterized by an ethoxy group (-O-CH₂CH₃) attached to a tert-butyl group (C(CH₃)₃). Its chemical structure allows it to participate in various
Example Reaction
While specific biological activities of 2-ethoxy-2-methylpropan-1-ol are not extensively documented, compounds with similar structures often exhibit moderate toxicity and potential effects on human health. As such, caution is advised when handling this compound due to its possible irritant properties and effects on the central nervous system.
Several methods exist for synthesizing 2-ethoxy-2-methylpropan-1-ol:
- Alkylation of Alcohols: One common method involves the alkylation of 2-methylpropan-1-ol with ethyl halides under basic conditions.
- Etherification: The direct etherification of alcohols can also yield this compound, typically using acid catalysts to facilitate the reaction between 2-methylpropan-1-ol and ethanol .
- Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where an alcohol reacts with an alkyl halide in the presence of a base.
Interaction studies involving 2-ethoxy-2-methylpropan-1-ol typically focus on its reactivity with other chemical species. For instance, its interactions with strong acids can lead to dehydration or substitution reactions, while its behavior in mixtures with other solvents can affect solubility and reactivity profiles in various applications.
Several compounds share structural similarities with 2-ethoxy-2-methylpropan-1-ol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethoxy-2-methylpropane | C6H14O | Linear structure; used primarily as a solvent |
| 2-Methoxy-2-methylpropan-1-ol | C6H14O | Contains a methoxy group instead of ethoxy |
| Ethyl tert-butyl ether | C6H14O | Similar ether structure; used as a fuel additive |
Uniqueness: The primary distinction of 2-ethoxy-2-methylpropan-1-ol lies in its branched structure, which affects its physical properties such as boiling point and solubility compared to linear ethers. This branching may also influence its reactivity patterns in certain chemical processes.








